Prasugrel is a thienopyridine derivative primarily used as an antiplatelet medication to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. It acts as an irreversible antagonist of the P2Y12 adenosine diphosphate receptor, thereby inhibiting platelet activation and aggregation. Prasugrel is marketed under the brand names Effient and Efient and was developed by Daiichi Sankyo Co. in collaboration with Eli Lilly and Company. The drug was approved for use in the United States in July 2009 and in the European Union in February 2009 .
Prasugrel is a prodrug that undergoes a series of metabolic transformations to produce its active metabolite, R-138727. The initial step involves hydrolysis by carboxylesterases in the intestine to form an inactive thiolactone (R-95913). This intermediate is then converted by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) into the active metabolite, which irreversibly binds to the P2Y12 receptor on platelets .
The active metabolite R-138727 exhibits strong antiplatelet activity by irreversibly binding to the P2Y12 receptor, leading to a significant reduction in platelet aggregation. Following administration, peak plasma concentrations of R-138727 are reached approximately 30 minutes after dosing, with a half-life of about 7 hours . Prasugrel demonstrates a more rapid onset and greater platelet inhibition compared to other thienopyridines like clopidogrel, making it particularly effective for patients undergoing coronary interventions .
Due to its prodrug nature, the synthesis emphasizes stability and bioavailability upon oral administration .
Prasugrel is primarily indicated for:
The drug is often used in combination with aspirin for enhanced antiplatelet effects .
Prasugrel is structurally and pharmacologically related to other thienopyridine derivatives, particularly:
| Compound | Mechanism of Action | Onset of Action | Unique Features |
|---|---|---|---|
| Clopidogrel | Irreversible P2Y12 antagonist | 2 hours | Requires two-step hepatic activation |
| Ticlopidine | Irreversible P2Y12 antagonist | 1-2 hours | Associated with more side effects |
| Ticagrelor | Reversible P2Y12 antagonist | 30 minutes | Non-prodrug; faster action |
Uniqueness of Prasugrel:
The prasugrel metabolite is designated as R-138727 and possesses the complete IUPAC name (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid [1]. This systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming and accurately describes the molecule's structural features, including the stereochemical configuration at the double bond position.
The compound is registered under multiple Chemical Abstracts Service numbers, with the primary CAS number being 204204-73-9 [2] [3]. Alternative CAS numbers include 239466-74-1, reflecting different stereoisomeric forms of the molecule [1]. The compound is also known by several synonyms, including prasugrel active metabolite, R-138727, and trans-R-138727 [2] [3].
The prasugrel metabolite has the molecular formula C18H20FNO3S [2] [3] [4] [1]. This formula indicates the presence of 18 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure. The exact molecular weight is 349.42 g/mol, with a monoisotopic mass of 349.11479284 Da [4] [1].
The heavy atom count is 24, contributing to the compound's structural complexity [1]. The molecular composition reflects the characteristic features of the thienopyridine class of compounds, specifically the presence of sulfur and fluorine atoms that contribute to the molecule's pharmacological properties.
The prasugrel metabolite exhibits significant stereochemical complexity, existing as four distinct stereoisomers due to the presence of two chiral centers within the molecular structure [5] . These stereoisomers are designated as (R,S)-, (R,R)-, (S,S)-, and (S,R)-isomers, where the first letter indicates the configuration of the chiral center at the sulfur-bearing position and the second letter represents the configuration at the benzylic position [5] [7].
The metabolic formation of R-138727 from prasugrel demonstrates stereoselective characteristics, with 84% of the metabolite present as the (R,S)- and (R,R)-isomers, which represent the most pharmacologically potent forms [5] [7]. The remaining 16% consists of the (S,R)- and (S,S)-enantiomers. This stereoselectivity is consistent among individuals regardless of dose, sampling time, or duration of therapy [5].
The compound contains one defined bond stereocenter with a Z-configuration at the double bond between the piperidine ring and the acetic acid moiety [1]. The stereochemical ratios remain consistent across different patient populations, indicating a reproducible metabolic process [5].
Mass spectrometry analysis reveals characteristic fragmentation patterns for the prasugrel metabolite. The molecular ion peak appears at m/z 349, corresponding to the [M+H]+ ion under positive electrospray ionization conditions [8] [9]. Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis, utilizing multiple reaction monitoring modes for enhanced specificity [8] [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The 1H NMR spectrum shows characteristic signals for the cyclopropyl group, fluorinated aromatic system, and piperidine ring protons [10]. The 13C NMR spectrum displays distinct carbon signals corresponding to the carboxylic acid carbonyl, ketone carbonyl, and aromatic carbons [10].
The compound exhibits specific retention characteristics in analytical methods, with different chromatographic behavior observed for each stereoisomer when analyzed using chiral separation techniques [5] [11]. The four stereoisomers can be separated and quantified using specialized liquid chromatography-tandem mass spectrometry methods with derivatization using bromomethoxyacetophenone [5] [11].
The prasugrel metabolite demonstrates pH-dependent stability characteristics. The compound is classified as an organic acid with a pKa value in the range of 3.0 to 3.4 [12]. At physiological pH of 7.4, the molecule exists predominantly in its ionized form, which influences its solubility and distribution properties [12].
Solubility characteristics of the prasugrel metabolite vary with pH conditions. The compound shows enhanced solubility under acidic conditions compared to neutral or basic environments [13]. The XLogP3-AA value of -0.3 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties [1].
The compound exhibits inherent instability due to the presence of the free thiol group, which undergoes rapid oxidation in biological matrices [7]. This instability necessitates immediate derivatization with stabilizing agents such as 2-bromo-3'-methoxyacetophenone for analytical quantification [7]. The molecule shows susceptibility to autoxidation processes, particularly under basic conditions [14] [15].
The hydrogen bond donor count is 2, corresponding to the carboxylic acid and thiol functional groups, while the hydrogen bond acceptor count is 6, reflecting the presence of oxygen and nitrogen atoms capable of hydrogen bonding [1]. The topological polar surface area is 58.6 Ų, indicating moderate polarity [1].
The compound demonstrates thermal stability under normal storage conditions but requires protection from light and moisture to prevent degradation [16]. The rotatable bond count of 5 suggests moderate conformational flexibility [1].
Table 1: Physicochemical Properties of Prasugrel Metabolite R-138727
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H20FNO3S | [2] [3] [4] [1] |
| Molecular Weight | 349.42 g/mol | [4] [1] |
| pKa | 3.0-3.4 | [12] |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
| Heavy Atom Count | 24 | [1] |
Table 2: Stereoisomeric Distribution of Prasugrel Metabolite R-138727
| Stereoisomer | Distribution (%) | Pharmacological Activity | Reference |
|---|---|---|---|
| (R,S)-isomer | ~42 | High | [5] [7] |
| (R,R)-isomer | ~42 | High | [5] [7] |
| (S,S)-isomer | ~8 | Low | [5] [7] |
| (S,R)-isomer | ~8 | Low | [5] [7] |
Prasugrel is a third-generation thienopyridine antiplatelet agent that functions as an inactive prodrug requiring sequential metabolic conversion to exert its pharmacological effects [1] [2]. The compound acts as a specific and irreversible antagonist of the platelet P2Y12 adenosine diphosphate receptor, but must undergo biotransformation to achieve its antiplatelet activity [1] [3].
The prodrug activation of prasugrel follows a distinctive two-step enzymatic pathway that differentiates it significantly from other thienopyridine compounds such as clopidogrel [4] [5]. Unlike clopidogrel, where approximately 85% of the absorbed drug is shunted to inactive metabolic pathways, prasugrel demonstrates superior bioactivation efficiency with esterases participating actively in the activation pathway rather than competing with it [4] [5].
Following oral administration, prasugrel is rapidly absorbed from the gastrointestinal tract with greater than 79% bioavailability [6]. The parent compound prasugrel is not detectable in plasma after oral administration due to efficient first-pass metabolism [1] [7]. Maximum plasma concentrations of the active metabolite are achieved within approximately 30 minutes, indicating the rapid and efficient nature of the prodrug activation process [8] [2].
The bioactivation pathway involves the sequential conversion of prasugrel (containing one chiral center) to a thiolactone intermediate R-95913 (containing two chiral centers), followed by oxidative ring opening to generate the active thiol metabolite R-138727 (containing two chiral centers, resulting in four stereoisomers) [3]. This efficient metabolic conversion contributes to prasugrel's superior pharmacokinetic profile compared to other thienopyridine prodrugs [9].
The initial step in prasugrel bioactivation involves rapid hydrolysis of the acetyl ester bond catalyzed primarily by carboxylesterases [10] [11]. Human carboxylesterase 2 (hCE2), predominantly expressed in the small intestine, serves as the principal enzyme responsible for prasugrel hydrolysis to the thiolactone intermediate R-95913 [10] [7].
Human carboxylesterase 1 (hCE1) demonstrates standard Michaelis-Menten kinetics for prasugrel hydrolysis with an apparent Km of 9.25 ± 0.78 μM and Vmax of 0.725 ± 0.035 nmol/min/μg protein [12]. In contrast, hCE2 exhibits complex kinetic behavior that deviates from standard Michaelis-Menten patterns [12]. At low substrate concentrations, hCE2 follows Hill kinetics with an apparent Ks of 11.1 ± 2.8 μM, Vmax of 19.0 ± 2.8 nmol/min/μg protein, and Hill coefficient of 1.42 ± 0.12 [12]. At higher prasugrel concentrations, substrate inhibition occurs with an IC50 of 76.5 ± 2.7 μM [12].
The hydrolytic activity of hCE2 exceeds that of hCE1 by approximately 26-fold, making hCE2 the dominant enzyme in prasugrel bioactivation [12]. This preferential hydrolysis by hCE2 aligns with the enzyme's substrate specificity for compounds containing small acyl groups and large alcohol moieties [13] [11].
Recent investigations have identified human arylacetamide deacetylase (AADAC) as an additional enzyme contributing to prasugrel hydrolysis [14] [15]. AADAC demonstrates significant hydrolytic activity toward prasugrel in both human and dog intestinal tissues [14]. The enzyme contributes comparably to hCE2 in prasugrel hydrolysis, with studies indicating that AADAC largely contributes to prasugrel activation in intestinal tissues where carboxylesterases may have limited expression [14].
Recombinant human AADAC catalyzes prasugrel hydrolysis with a CLint value of 50.0 ± 1.2 ml/min/mg protein, substantially higher than hCE1 (4.6 ± 0.1 ml/min/mg protein) and hCE2 (6.6 ± 0.3 ml/min/mg protein) [14]. The contribution of AADAC to prasugrel hydrolysis in human intestine is comparable to that of hCE2, with both enzymes utilizing similar Km values and inhibition profiles [14].
The second crucial step in prasugrel bioactivation involves cytochrome P450-mediated oxidative conversion of the thiolactone intermediate R-95913 to the pharmacologically active metabolite R-138727 [16] [2]. This transformation represents the rate-limiting step in prasugrel activation and involves multiple cytochrome P450 isoenzymes [17] [18].
Cytochrome P450 3A4 (CYP3A4) and CYP2B6 serve as the primary enzymes responsible for R-95913 oxidation to R-138727 [16] [17] [18]. CYP3A4, constituting approximately 80% of intestinal cytochrome P450 enzymes, plays a dominant role in first-pass metabolism during drug absorption [7] [3]. CYP2B6 provides secondary contribution to the oxidative biotransformation process [17] [19].
The oxidation reaction follows hyperbolic kinetics consistent with single enzyme predominance, with Km values ranging from 21-30 μM for the conversion of R-95913 to R-138727 [16]. Strong correlations (r² = 0.98) have been observed between R-138727 formation and CYP3A-mediated midazolam 1'-hydroxylation, confirming the central role of CYP3A enzymes in prasugrel activation [16].
CYP2C9 and CYP2C19 provide minor but measurable contributions to prasugrel bioactivation [16] [17]. Multiple linear regression analysis demonstrates that prasugrel active metabolite concentrations correlate well with combined activities of CYP2B6, CYP2C9, CYP2C19, and CYP3A4 (R² = 0.8563) [20]. The multi-isoform nature of prasugrel metabolism contributes to its consistent bioactivation compared to drugs dependent on single cytochrome P450 pathways [20].
The cytochrome P450-mediated biotransformation involves oxidative opening of the thiolactone ring with intermediate formation of a reactive sulfenic acid metabolite [21] [22]. This sulfenic acid intermediate is subsequently reduced to the corresponding active thiol R-138727 [21]. The reaction requires reduced glutathione supplementation in vitro and demonstrates NADPH dependence [16] [21].
The active metabolite R-138727 represents the pharmacologically active form of prasugrel responsible for irreversible P2Y12 receptor antagonism [23] [2]. This thiol-containing compound forms through complex oxidative and reductive processes involving multiple enzyme systems and cofactors [21] [24].
R-138727 exists as four stereoisomers due to two chiral centers within the molecule [25] [3]. The stereoisomers consist of (R,S)-, (R,R)-, (S,S)-, and (S,R)-configurations, where the first letter indicates the configuration of the thiol group and the second represents the benzylic position [25]. In human plasma samples, 84% of R-138727 exists as (R,S)- and (R,R)-isomers, representing the most potent forms with the R-configuration of the thiol group being crucial for bioactivity [25].
The formation of R-138727 involves glutathione as an essential cofactor in the reduction process [21] [24]. A mixed disulfide intermediate (R-133490) forms between the oxidized thiolactone and glutathione, which subsequently undergoes reduction to generate the active metabolite [21]. Human liver cytosolic enzymes, particularly glutaredoxin and thioredoxin, accelerate the reduction of the glutathione conjugate to form R-138727 [24].
Recombinant human glutaredoxin demonstrates substantially higher activity than thioredoxin in promoting R-138727 formation from the glutathione conjugate R-133490 [24]. This represents the first documented involvement of glutaredoxin and thioredoxin in reducing mixed disulfides formed between xenobiotics and glutathione [24].
Recent research has identified two competing metabolic pathways for thiolactone ring opening [22] [26]. The major pathway involves cytochrome P450- and NADPH-dependent redox bioactivation leading to thiol metabolites with exocyclic double bonds [22]. A secondary pathway results from hydrolytic opening, potentially catalyzed by thioesterases such as paraoxonase-1 (PON-1), leading to thiol isomers with endocyclic double bond configurations [22] [26].
The hydrolytic pathway requires calcium ions and is inhibited by paraoxon, suggesting involvement of calcium-dependent thioesterases [22] [26]. This pathway occurs in both human liver microsomes and human sera without NADPH requirement, distinguishing it from the primary cytochrome P450-mediated route [22].
Following formation of the active metabolite R-138727, secondary metabolic pathways rapidly inactivate the compound through S-methylation and cysteine conjugation reactions [27] [28] [3]. These pathways represent the primary elimination mechanisms for the active metabolite and significantly influence the duration of antiplatelet activity [27].
S-methylation of R-138727 is catalyzed by thiol methyltransferase (TMT), a microsomal enzyme distinct from cytosolic thiopurine S-methyltransferase (TPMT) [27]. TMT demonstrates stereoselectivity in its methylation activity, preferentially metabolizing the SS and SR stereoisomers of R-138727 while showing negligible activity toward RS and RR isomers [27].
Enzyme Kinetics of S-Methylation
Human liver microsomes demonstrate Km values of 26.29 μM for SS isomers and 17.26 μM for SR isomers, with corresponding Vmax values of 362.01 and 243.50 pmol/min/mg protein respectively [27]. The intrinsic clearance (CLint) values for S-methylation are 17.28 ml/min/kg for SS forms and 17.71 ml/min/kg for SR forms, indicating comparable elimination efficiency [27].
The S-methylation reaction produces R-106583, which represents the major identified metabolite in human plasma following prasugrel administration [27] [28]. This metabolite is pharmacologically inactive and serves as the primary route for active metabolite elimination [3].
Cysteine conjugation represents an alternative inactivation pathway for R-138727, forming the conjugate metabolite R-119251 [28] [3]. This pathway involves conjugation with cysteine through enzymatic processes that remain incompletely characterized [3]. The cysteine conjugate R-119251 is pharmacologically inactive and contributes to the overall elimination of the active metabolite [28].
The inactive metabolites formed through S-methylation and cysteine conjugation undergo renal and biliary elimination [3] [29]. Approximately 70% of prasugrel metabolites are excreted in urine, while 27% undergo fecal elimination [30] [29]. The S-methylated metabolite R-106583 predominates in human plasma beyond 12 hours after prasugrel administration, indicating its role as the major circulating metabolite [3].
Species Differences in Secondary Metabolism
Significant species differences exist in the efficiency of secondary metabolic pathways [27]. Rat liver microsomes demonstrate the highest S-methylation activity, followed by human and dog microsomes [27]. In vivo studies confirm these differences, with rats showing approximately three-fold higher area under the curve values for S-methylated metabolites compared to dogs [27].
The stereoselectivity of TMT contributes to the overall pharmacokinetic profile of prasugrel, as the preferential methylation of specific stereoisomers influences the duration and intensity of antiplatelet effects [27]. Understanding these secondary pathways is crucial for predicting drug interactions and optimizing therapeutic regimens [27].